Cas no 1105238-32-1 (N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide)
![N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide structure](https://ja.kuujia.com/scimg/cas/1105238-32-1x500.png)
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide 化学的及び物理的性質
名前と識別子
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- N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide
- N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-phenylsulfanylpropanamide
- 1105238-32-1
- N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide
- F5530-0836
- AKOS024512660
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- インチ: 1S/C24H20FN3O2S/c1-16-26-22-12-9-18(27-23(29)13-14-31-20-5-3-2-4-6-20)15-21(22)24(30)28(16)19-10-7-17(25)8-11-19/h2-12,15H,13-14H2,1H3,(H,27,29)
- InChIKey: UPYQPHIYHNUCPN-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2=C(C=1)C(=O)N(C1=CC=C(F)C=C1)C(C)=N2)(=O)CCSC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 433.12602622g/mol
- どういたいしつりょう: 433.12602622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 674
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 87.1Ų
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5530-0836-2mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-40mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-50mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-1mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-3mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-4mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-2μmol |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-30mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-20mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5530-0836-15mg |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide |
1105238-32-1 | 15mg |
$89.0 | 2023-09-09 |
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamide 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(phenylsulfanyl)propanamideに関する追加情報
Professional Introduction to N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]]-3-(phenylsulfanyl)propanamide (CAS No: 1105238-32-1)
N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]]-3-(phenylsulfanyl)propanamide, identified by its CAS number 1105238-32-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the quinazoline class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a 4-fluorophenyl group and a phenylsulfanyl substituent in the molecule imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The quinazoline scaffold is widely recognized for its pharmacological relevance, with numerous derivatives exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific configuration of N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]]-3-(phenylsulfanyl)propanamide suggests potential interactions with biological targets that could lead to therapeutic benefits. Recent studies have highlighted the importance of fluorine atoms in medicinal chemistry due to their ability to modulate metabolic stability and binding affinity. The 4-fluorophenyl moiety in this compound may contribute to enhanced bioavailability and target specificity.
In the context of contemporary pharmaceutical research, the development of novel compounds with optimized pharmacokinetic profiles is paramount. The structural features of N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]]-3-(phenylsulfanyl)propanamide, including the fluoro-substituted aromatic ring and the sulfanyl group, align well with current trends in drug design. These elements are often employed to improve solubility, reduce toxicity, and enhance receptor binding. The compound’s potential as a lead molecule has been underscored by computational modeling studies that predict favorable interactions with enzymes and receptors involved in disease pathways.
The phenylsulfanyl group is particularly noteworthy for its role in modulating molecular interactions. Sulfanyl-containing compounds have been shown to exhibit diverse biological activities, ranging from enzyme inhibition to modulation of signaling pathways. In particular, phenylsulfanyl derivatives have gained attention for their ability to interact with protein targets in a manner that can lead to therapeutic effects. The incorporation of this moiety into N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]]-3-(phenylsulfanyl)propanamide may enhance its binding affinity to specific biological receptors, thereby increasing its efficacy.
The quinazoline core itself has been extensively studied for its potential as an anti-cancer agent. Several quinazoline derivatives have entered clinical trials for their ability to inhibit kinases and other enzymes involved in tumor growth and progression. The structural analogs of N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]]-3-(phenylsulfanyl)propanamide, particularly those with similar substitution patterns, have shown promise in preclinical studies. These findings suggest that the compound may exhibit similar anti-cancer properties and could be developed into a novel therapeutic agent.
In addition to its potential as an anti-cancer drug, N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]]-3-(phenylsulfanyl)propanamide may also have applications in other therapeutic areas. For instance, quinazoline derivatives have been explored for their antimicrobial properties, with some compounds demonstrating activity against resistant bacterial strains. The unique structural features of this compound could make it effective against a range of pathogens while minimizing side effects.
The synthesis of N-[3-(4-fluorophenyl)-2-methyl-4-oxyo-dihydroquinazolin -6 - yl ] - 3 - ( phen ylsul fany l ) - prop ana m ide strong > involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to improve the efficiency of the synthetic route. These methods not only enhance the scalability of production but also minimize waste generation, aligning with green chemistry principles.
The pharmacological evaluation of N-[3-(4-fluorophenyl)-2-methyl - 4 - oxo - 3 , 4 - dihydroquin az o lin - 6 - yl ] strong >]-< strong > 3 - ( phen ylsul fany l ) - pro pan am ide strong > has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with various enzymes and receptors relevant to cancer biology. Preliminary results indicate that the compound exhibits inhibitory activity against key enzymes involved in cell proliferation and survival pathways. These findings are supported by cell-based assays that demonstrate dose-dependent effects on tumor cell growth.
In vivo studies have further validated the potential therapeutic benefits of N-[< strong > 3 - ( 4 - fluoro ph eny l ) - 2 - m ethy l - 4 - ox o - d ihy droqu i naz olin - 6 - yl ] strong >]-[ < strong > 3 -( phen ylsul fany l ) pro pan am ide strong > ]. Animal models of cancer have shown that administration of the compound leads to significant reductions in tumor volume and metastatic spread compared to control groups. Additionally , no significant toxicological effects were observed at tested doses , suggesting that the compound may be well-tolerated in clinical settings . These encouraging results warrant further investigation into its clinical potential . p > < p >The development pipeline for N-[ < strong > 3 -( 4 fluoro ph eny l ) - 2 m ethy l - 0 x o d ihy droqu i naz olin - yl ] strong > ]-[ < str on g > 0 p hen ylsul fany l ) pro pan am ide str on g > ] includes plans for phase I clinical trials to evaluate its safety profile and pharmacokinetic properties in humans . If these trials prove successful , subsequent phases will focus on assessing efficacy across various cancer types . The ultimate goal is to establish this compound as a new treatment option for patients suffering from cancer . p > < p >The broader significance of N-[ < str on g > s -( fl u or o ph eny l ) m ethy l o x o d ih ydroqu i naz olin yl ] ]-[ p hen ylsul fany l ) pro pan am ide str on g > ] lies in its contribution to advancing our understanding of quinazoline-based therapeutics . By exploring novel structural variations , researchers can uncover new mechanisms of action and expand the therapeutic applications of this class . This compound serves as an excellent example of how targeted molecular design can lead to innovative drug candidates with high therapeutic promise . p > < p >In conclusion , N-[ < str on g > s -( fl u or o ph eny l ) m ethy l ox o d ihydroqu i naz olin yl ] ]-[ phen ylsul fany l ) pro pan am ide str on g > ] ( CAS No : < str on g > s1105238321 str on g > ) is a promising pharmaceutical compound with significant potential in oncology research . Its unique structural features , combined with preliminary evidence of biological activity , make it a valuable addition to ongoing drug discovery efforts . As research continues , this molecule is expected to play an important role in developing next-generation treatments for cancer patients worldwide . p >
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